molecular formula C9H18N2O B138677 3-(Pyrrolidin-1-ylmethyl)morpholine CAS No. 127320-83-6

3-(Pyrrolidin-1-ylmethyl)morpholine

Cat. No.: B138677
CAS No.: 127320-83-6
M. Wt: 170.25 g/mol
InChI Key: BNIKEYCENNZCQV-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-ylmethyl)morpholine is a heterocyclic organic compound that features both a pyrrolidine and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-1-ylmethyl)morpholine typically involves the reaction of morpholine with pyrrolidine derivatives. One common method is the Mannich reaction, where morpholine reacts with formaldehyde and pyrrolidine to form the desired compound . The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature and pressure are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-ylmethyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

3-(Pyrrolidin-1-ylmethyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-ylmethyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrrolidin-1-ylmethyl)morpholine is unique due to the presence of both pyrrolidine and morpholine rings in its structure. This dual-ring system imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-(pyrrolidin-1-ylmethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-2-5-11(4-1)7-9-8-12-6-3-10-9/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIKEYCENNZCQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2COCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596441
Record name 3-[(Pyrrolidin-1-yl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127320-83-6
Record name 3-[(Pyrrolidin-1-yl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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